1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

AKT inhibitor isoform selectivity cancer signaling

1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 1021091-18-8) is a synthetic diaryl urea derivative belonging to the pyrimidinyloxy urea class of kinase inhibitors. Its structure combines a 4-ethoxyphenyl group with a 6-isopropoxy-2-methylpyrimidine moiety linked through a central urea bridge, a pharmacophore commonly associated with binding to the ATP pocket of protein kinases, particularly the AKT (PKB) family.

Molecular Formula C23H27N5O3
Molecular Weight 421.501
CAS No. 1021091-18-8
Cat. No. B2553132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS1021091-18-8
Molecular FormulaC23H27N5O3
Molecular Weight421.501
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C
InChIInChI=1S/C23H27N5O3/c1-5-30-20-12-10-19(11-13-20)28-23(29)27-18-8-6-17(7-9-18)26-21-14-22(31-15(2)3)25-16(4)24-21/h6-15H,5H2,1-4H3,(H,24,25,26)(H2,27,28,29)
InChIKeyBGNLXYBSMWZKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 1021091-18-8) for Targeted Kinase Inhibition Research


1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 1021091-18-8) is a synthetic diaryl urea derivative belonging to the pyrimidinyloxy urea class of kinase inhibitors [1]. Its structure combines a 4-ethoxyphenyl group with a 6-isopropoxy-2-methylpyrimidine moiety linked through a central urea bridge, a pharmacophore commonly associated with binding to the ATP pocket of protein kinases, particularly the AKT (PKB) family [2]. ChEMBL-derived activity data indicate differential inhibition across AKT isoforms, with pKi values of 6.08, 5.31, and 5.24 for AKT1, AKT2, and AKT3, respectively [2].

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is Scientifically Unsound


Close structural analogs in the pyrimidinyloxy urea series, such as those with halogen or methyl substituents on the terminal phenyl ring (e.g., 4-chlorophenyl or m-tolyl variants), exhibit distinct physicochemical properties and are documented to target different kinase profiles, including Abl1/Abl2 or B-Raf, rather than the AKT isoform selectivity pattern observed for this compound [1]. Generic substitution based solely on the shared central scaffold overlooks the critical role of the 4-ethoxy substituent in conferring AKT1-preferential binding, which directly impacts downstream signaling modulation in PI3K/AKT-dependent models [1][2].

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 1021091-18-8)


AKT1 vs. AKT2/3 Selectivity Advantage Over Pan-AKT Clinical Candidates

The compound exhibits a measurable binding preference for AKT1 (pKi = 6.08) over AKT2 (pKi = 5.31) and AKT3 (pKi = 5.24), representing a 5.9-fold selectivity window [1]. This contrasts with clinical pan-AKT inhibitors such as MK-2206, which show relatively uniform inhibition across isoforms (AKT1 IC50 = 8 nM, AKT2 IC50 = 12 nM, AKT3 IC50 = 65 nM), resulting in a narrower 1.5- to 8-fold selectivity range [2]. The differential affinity profile suggests potential utility in dissecting AKT1-specific signaling pathways.

AKT inhibitor isoform selectivity cancer signaling

Structural Differentiation from Halogenated Analogs: Abl vs. AKT Target Engagement

Replacement of the 4-ethoxyphenyl terminus with a 4-chlorophenyl group, as in the closely related analog 1-(4-chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, shifts kinase targeting from AKT isoforms to Abl1, Abl2, and BCR-Abl1 . This demonstrates that the 4-ethoxy substituent is a critical determinant of target engagement. No BCR-Abl activity has been reported for the 4-ethoxyphenyl variant, underscoring its distinct selectivity profile [1].

kinase selectivity structure-activity relationship pyrimidine urea

Patent-Class-Defined Multi-Kinase Potential Beyond Single-Target Inhibitors

The parent patent application (US 20070155764 A1) classifies the compound class as inhibitors of B-Raf and several receptor tyrosine and cytoplasmic tyrosine kinases, suggesting a broader target engagement profile than single-target AKT inhibitors like MK-2206 or ipatasertib [1]. While specific IC50 values for B-Raf are not reported for this compound, the patent's scope implies activity that could complement the AKT isoform binding data, potentially offering a polypharmacology approach in cancer models [1][2].

multi-kinase inhibitor B-Raf receptor tyrosine kinase

Optimal Research Applications for 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 1021091-18-8)


Dissecting AKT1-Specific Signaling in PI3K/AKT-Driven Cancer Models

The compound's 5.9-fold selectivity for AKT1 over AKT2/3 enables functional studies distinguishing AKT1-mediated cell survival and proliferation from AKT2-dependent metabolic regulation. This is directly supported by the ChEMBL-derived pKi values . Researchers can use the compound in AKT1-knockdown rescue experiments or to compare phenotypes with pan-AKT inhibitors such as MK-2206 in PTEN-null or PIK3CA-mutant cell lines [1].

Structure-Activity Relationship (SAR) Studies on Pyrimidinyloxy Urea Kinase Inhibitors

The 4-ethoxyphenyl terminus serves as a key structural probe for understanding how subtle substituent changes on the terminal phenyl ring redirect kinase targeting (e.g., from AKT to Abl kinases as seen with the 4-chloro analog) . This compound is suitable as a reference standard in medicinal chemistry campaigns aimed at tuning kinase selectivity within the diaryl urea scaffold.

Multi-Kinase Profiling in BRAF/AKT Co-Dependent Tumor Models

Given the parent patent's scope covering B-Raf and receptor tyrosine kinases alongside AKT activity, this compound may serve as a multi-kinase probe in tumor types with concurrent MAPK and PI3K pathway activation, such as BRAF-mutant colorectal cancer or thyroid carcinoma [1]. Its profile is distinct from highly selective AKT inhibitors like ipatasertib or capivasertib, allowing researchers to explore polypharmacology strategies.

Reference Compound for Selectivity Screening Panels

The compound's partially characterized but distinct selectivity fingerprint (AKT1 > AKT2 ≈ AKT3, with potential B-Raf activity) makes it a useful comparator for benchmarking novel AKT or multi-kinase inhibitors in biochemical selectivity panels [1]. Its micromolar-range AKT1 potency is appropriate for use as a starting point for fragment-based or structure-guided optimization programs.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.